(Z)-KC02

ABHD16A IC50 Enzyme Inhibition

Procure (Z)-KC02 (CAS 1646795-60-9) as the essential matched negative control for KC01 in ABHD16A studies. Unlike generic inactive compounds, (Z)-KC02 shares the identical β-lactone scaffold and 4:1 Z/E isomer ratio as KC01, but exhibits negligible ABHD16A inhibition (IC50 >10 μM). This structural parity ensures observed lyso-PS changes or serine hydrolase engagement are target-specific, not off-target artifacts. Validated for ABPP-SILAC and cellular lyso-PS metabolism assays.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
Cat. No. B593295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-KC02
Synonyms6Z-[2-oxo-4-(2-phenylethyl)-3-oxetanylidene], hexanamide
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2C(=CCCCCC(=O)N)C(=O)O2
InChIInChI=1S/C17H21NO3/c18-16(19)10-6-2-5-9-14-15(21-17(14)20)12-11-13-7-3-1-4-8-13/h1,3-4,7-9,15H,2,5-6,10-12H2,(H2,18,19)/b14-9-
InChIKeyXWRBNJBEHUJLPT-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-KC02: Definition, Target Class, and Role as an ABHD16A Inhibitor Control Probe


(Z)-KC02 (CAS 1646795-60-9) is a small-molecule β-lactone that targets the serine hydrolase α/β-hydrolase domain-containing protein 16A (ABHD16A), a phosphatidylserine (PS) lipase responsible for generating the signaling lipid lysophosphatidylserine (lyso-PS) [1]. Unlike its potent analog KC01, (Z)-KC02 is intentionally designed and validated as an inactive control probe, exhibiting weak to negligible inhibition of ABHD16A (IC50 > 10 μM) . The compound is supplied as a 4:1 mixture of Z:E isomers, a characteristic that underscores its use as a comparator rather than an active pharmacological agent [2]. Its primary utility lies in verifying that biological effects observed with KC01 are specifically attributable to ABHD16A inhibition, making it a critical component in assay development and target validation studies [1].

Why (Z)-KC02 Cannot Be Substituted by Generic ABHD16A Inhibitors or Other Control Probes


Generic substitution of (Z)-KC02 with other control probes or weak inhibitors fails because its utility is strictly defined by its specific pharmacological profile relative to the active inhibitor KC01. While many compounds may lack activity against ABHD16A, (Z)-KC02 is uniquely characterized as the direct structural analog of KC01, sharing the same β-lactone scaffold and a 4:1 Z/E isomer ratio [1]. This structural similarity ensures that any observed differences in biological activity between KC01 and (Z)-KC02 can be confidently attributed to the inhibition of ABHD16A rather than off-target effects of the core scaffold [2]. Crucially, (Z)-KC02 is not simply an inactive molecule; it retains weak activity against certain off-targets (e.g., ABHD11, LYPLA1) but fails to inhibit ABHD16A, a combination that makes it an ideal negative control for this specific target [3]. Substituting another compound would introduce unknown variables in selectivity, cellular permeability, or stability, thereby compromising the interpretability of experimental results and procurement decisions.

Quantitative Evidence Guide for (Z)-KC02 Differentiation


Potency Differential: (Z)-KC02 vs. KC01 Against ABHD16A

The primary differentiation for (Z)-KC02 is its >20-fold weaker potency against ABHD16A compared to its active counterpart KC01. In competitive gel-based activity-based protein profiling (ABPP) assays, (Z)-KC02 inhibited human and mouse ABHD16A with an IC50 > 10 μM, while KC01 exhibited an IC50 of 0.2–0.5 μM [1]. This difference is further magnified in PS substrate assays, where KC01 inhibits human ABHD16A with an IC50 of 90 ± 20 nM, while (Z)-KC02 remains above 10 μM, representing a >100-fold difference in potency .

ABHD16A IC50 Enzyme Inhibition Control Probe

Selectivity Profile in the Serine Hydrolase Family

While (Z)-KC02 lacks meaningful activity against ABHD16A, it is not entirely inert across the serine hydrolase family. Quantitative ABPP-SILAC analysis in COLO205 cells treated with (Z)-KC02 (1 μM, 4 h) revealed that it inhibits ABHD11 by 94% and LYPLA1 by 63%, but does not substantially inhibit ABHD16A (<30% inhibition) [1]. In contrast, KC01 (1 μM, 4 h) potently inhibited ABHD16A by 98%, with partial inhibition of ABHD2 (94%) and others (50–80%) [2]. Critically, two partial off-targets of KC01—ABHD3 and ABHD13—were not inhibited by (Z)-KC02, further distinguishing their selectivity profiles [1].

Serine Hydrolase Selectivity ABPP Off-Target Activity

Cellular Lyso-PS Depletion Activity

The functional consequence of ABHD16A inhibition is the reduction of cellular and secreted lyso-PS levels. In COLO205 colon cancer cells, treatment with KC01 (1 μM, 4 h) resulted in significant reductions in all detected cellular lyso-PS species compared to DMSO-treated controls, whereas treatment with (Z)-KC02 (1 μM, 4 h) showed no such reduction [1]. Similarly, levels of secreted lyso-PSs (18:1 and 18:0) were decreased in KC01-treated cells compared to (Z)-KC02- or DMSO-treated cells, while levels of other secreted lipids (lyso-PCs, lyso-PEs, MAGs) remained unchanged across all treatment groups [2].

Lyso-PS Lipidomics Cellular Activity Functional Assay

Isomeric Composition and Its Impact on Reproducibility

Unlike the defined single-isomer composition of many small-molecule inhibitors, (Z)-KC02 is synthesized and supplied as a 4:1 mixture of Z:E isomers, which proved difficult to separate chromatographically [1]. This consistent isomeric ratio is a defining characteristic of the compound and is explicitly noted in the primary literature as a property that led to its designation as a control probe rather than an optimized inhibitor [2]. The presence of the E-isomer may contribute to the residual off-target activity observed with (Z)-KC02.

Isomer Mixture Reproducibility Synthesis Quality Control

Optimal Application Scenarios for (Z)-KC02 in ABHD16A Research


Negative Control for ABHD16A Inhibition in Cellular Lyso-PS Assays

When evaluating the functional impact of ABHD16A inhibition on lyso-PS metabolism in cell culture, (Z)-KC02 (1 μM, 4 h) should be used as the matched negative control for KC01. As demonstrated in COLO205 cells, KC01 treatment significantly reduces both cellular and secreted lyso-PS species, while (Z)-KC02 shows no effect [1]. This paired comparison allows researchers to attribute lyso-PS changes specifically to ABHD16A inhibition rather than to non-specific cellular stress or off-target effects of the β-lactone scaffold .

Selectivity Control in Serine Hydrolase Activity-Based Protein Profiling (ABPP)

In ABPP experiments designed to map the serine hydrolase targets of a new compound, (Z)-KC02 serves as a specificity control for ABHD16A engagement. While (Z)-KC02 does not inhibit ABHD16A, it does inhibit ABHD11 (94%) and LYPLA1 (63%) at 1 μM [2]. This profile allows researchers to distinguish between true ABHD16A inhibition and non-specific serine hydrolase engagement when comparing to the active inhibitor KC01 [1]. The use of (Z)-KC02 in ABPP-SILAC workflows ensures that any observed ABHD16A inhibition is not an artifact of the assay conditions.

Validation of ABHD16A-Dependent Phenotypes in Immune Cell Models

In studies of macrophage activation and cytokine production, where ABHD16A and ABHD12 dynamically regulate lyso-PS levels and inflammatory responses, (Z)-KC02 is the essential control for confirming that pharmacological effects are mediated by ABHD16A. Treatment with KC01, but not (Z)-KC02, has been shown to block LPS-induced increases in lyso-PS and cytokine secretion in ABHD12−/− macrophages [3]. This differential activity validates (Z)-KC02's role in confirming target specificity in complex immunological models.

Quality Control Benchmark for Novel ABHD16A Inhibitor Development

For medicinal chemistry programs developing next-generation ABHD16A inhibitors, (Z)-KC02 provides a well-characterized reference point for evaluating selectivity and potency. New inhibitor candidates should be benchmarked against both KC01 (for potency) and (Z)-KC02 (for selectivity). A candidate that fails to outperform (Z)-KC02 in terms of ABHD16A inhibition (i.e., exhibits IC50 > 10 μM) would be considered inactive, while one that lacks the off-target profile of (Z)-KC02 (e.g., minimal ABHD11 inhibition) would be considered more selective [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-KC02

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.